molecular formula C11H14F2 B172574 1,3-Difluoro-5-pentylbenzene CAS No. 121219-25-8

1,3-Difluoro-5-pentylbenzene

Cat. No.: B172574
CAS No.: 121219-25-8
M. Wt: 184.23 g/mol
InChI Key: YDJZPOPHPSWRQV-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-pentylbenzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms at the 1 and 3 positions and a pentyl group at the 5 position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Difluoro-5-pentylbenzene can be synthesized through several methods. One common approach involves the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene. This process typically uses a catalyst such as manganese(III) porphyrin under mild conditions to achieve high site-selectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, catalytic elimination, and purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-5-pentylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones under mild conditions using manganese(III) porphyrin as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the pentyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Manganese(III) porphyrin, mild conditions, water as the main solvent.

    Substitution: Electrophiles such as bromine cation, under conditions that favor the formation of a positively charged benzenonium intermediate.

Major Products:

    Oxidation: 1,4-diketones.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Difluoro-5-pentylbenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-pentylbenzene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes regioselective dual functionalization of C(sp3)–H bonds, leading to the formation of 1,4-diketones. This process is catalyzed by manganese(III) porphyrin, which facilitates the transformation under mild conditions .

Comparison with Similar Compounds

1,3-Difluoro-5-pentylbenzene can be compared with other fluorinated aromatic compounds such as:

    1,3-Difluorobenzene: Lacks the pentyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.

    1,3-Difluoro-5-methylbenzene: Contains a methyl group instead of a pentyl group, resulting in different steric and electronic effects.

    1,3-Difluoro-5-ethylbenzene: Similar to this compound but with a shorter alkyl chain, affecting its physical and chemical properties.

Properties

IUPAC Name

1,3-difluoro-5-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJZPOPHPSWRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577996
Record name 1,3-Difluoro-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121219-25-8
Record name 1,3-Difluoro-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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